molecular formula C4H5N3S B162825 2-Thiocytosine CAS No. 139424-19-4

2-Thiocytosine

Cat. No.: B162825
CAS No.: 139424-19-4
M. Wt: 127.17 g/mol
InChI Key: DCPSTSVLRXOYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiocytosine, also known as this compound, is a useful research compound. Its molecular formula is C4H5N3S and its molecular weight is 127.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211571. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Applications

1.1 Photolabeling and Photoaffinity Probing
2-Thiocytosine exhibits distinct photochemical properties, making it suitable for applications in photolabeling and photoaffinity probing of nucleic acid structures. These techniques are crucial for studying DNA/RNA interactions and understanding the genetic code's mechanisms. The ability of 2tCyt to absorb UV light allows researchers to selectively label nucleic acids, facilitating the investigation of their structure and function in biological systems .

1.2 Solvatochromic Effects
Recent studies have demonstrated that the solvatochromic behavior of this compound varies significantly with different solvents. The absorption spectrum shifts depending on solvent polarity, which can be exploited to understand solvation effects on nucleobases. This property aids in elucidating the dynamics of nucleobase interactions in various environments, enhancing our understanding of biochemical processes .

Biochemical Applications

2.1 Antiviral and Antibacterial Properties
Research indicates that thiobases like this compound can play a role in antiviral and antibacterial therapies. Their structural similarity to canonical nucleobases allows them to interfere with nucleic acid synthesis in pathogens, presenting a potential avenue for developing new therapeutic agents against viral infections .

2.2 Genetic Code Investigation
Due to its presence in bacterial tRNA, this compound is instrumental in studying the genetic code's evolution and function. Its incorporation into RNA can influence codon recognition and translation efficiency, providing insights into molecular biology and genetics .

Nanotechnology Applications

3.1 Nanoparticle Interaction
Recent studies have explored the interaction between this compound and gold nanoparticles (AuNPs). These interactions can enhance the stability and functionality of nanoparticles used in drug delivery systems or as biosensors. The ability of 2tCyt to modify the surface properties of AuNPs has implications for developing more effective therapeutic agents and diagnostic tools .

3.2 Surfactant Adsorption Studies
The adsorption behavior of this compound at interfaces has been studied extensively, particularly concerning its interactions with surfactants like sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB). These studies reveal how 2tCyt can influence surfactant behavior, which is vital for applications in colloidal chemistry and material science .

Case Study 1: Photochemical Behavior Analysis

A study investigated the photochemical properties of this compound in various solvents using quantum-chemical simulations. The results indicated that solvent polarity significantly affects the excited-state dynamics of 2tCyt, leading to different reaction pathways under UV light exposure. This research highlights the importance of solvent effects in designing experiments involving photochemical applications .

Case Study 2: Antiviral Efficacy

In vitro studies have demonstrated that this compound exhibits antiviral activity against specific viral strains by inhibiting their replication mechanisms. These findings suggest that thiobases could be developed into novel antiviral drugs, potentially addressing emerging viral threats .

Properties

IUPAC Name

6-amino-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPSTSVLRXOYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059823
Record name 6-Amino-2(1H)-pyrimidinethione
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Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333-49-3
Record name 2-Thiocytosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiocytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiocytosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211571
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Record name 2-Thiocytosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(1H)-Pyrimidinethione, 6-amino-
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Record name 6-Amino-2(1H)-pyrimidinethione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminopyrimidine-2-thiol
Source European Chemicals Agency (ECHA)
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